molecular formula C10H12N4 B2403250 2-(2-Propan-2-ylimidazol-1-yl)pyrimidine CAS No. 2174008-74-1

2-(2-Propan-2-ylimidazol-1-yl)pyrimidine

Cat. No.: B2403250
CAS No.: 2174008-74-1
M. Wt: 188.234
InChI Key: LWGJGFZYVJTUKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Propan-2-ylimidazol-1-yl)pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its presence in many biologically active molecules, while the pyrimidine ring is a core structure in nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Propan-2-ylimidazol-1-yl)pyrimidine typically involves the condensation of an imidazole derivative with a pyrimidine precursor. One common method includes the reaction of 2-chloropyrimidine with 2-isopropylimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Propan-2-ylimidazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in DMF.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(2-Propan-2-ylimidazol-1-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Propan-2-ylimidazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The pyrimidine ring can interact with nucleic acids, potentially disrupting DNA or RNA synthesis. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylimidazol-1-yl)pyrimidine
  • 2-(2-Ethylimidazol-1-yl)pyrimidine
  • 2-(2-Phenylimidazol-1-yl)pyrimidine

Uniqueness

2-(2-Propan-2-ylimidazol-1-yl)pyrimidine is unique due to the presence of the isopropyl group on the imidazole ring, which can influence its steric and electronic properties. This modification can enhance its binding affinity to specific targets and improve its solubility and stability compared to other similar compounds .

Properties

IUPAC Name

2-(2-propan-2-ylimidazol-1-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-8(2)9-11-6-7-14(9)10-12-4-3-5-13-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGJGFZYVJTUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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